molecular formula C12H11F2NO B8774400 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B8774400
M. Wt: 223.22 g/mol
InChI Key: ZJPVGPYUEMYAHG-UHFFFAOYSA-N
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Description

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a useful research compound. Its molecular formula is C12H11F2NO and its molecular weight is 223.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

4-(3,5-difluorophenyl)oxane-4-carbonitrile

InChI

InChI=1S/C12H11F2NO/c13-10-5-9(6-11(14)7-10)12(8-15)1-3-16-4-2-12/h5-7H,1-4H2

InChI Key

ZJPVGPYUEMYAHG-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3,5-difluorophenylacetonitrile (24.2 g, 0.158 mol) in DMSO (240 ml) was added sodium hydride (60% w/w dispersion in mineral oil, 13.3 g, 0.332 mol) portionwise over 10 min. The reaction mixture was stirred for 40 min at room temperature and then bis-(2-chloroethyl)ether (24.9 g, 0.174 mol) was added slowly and stirring continued for an additional 1 h. The reaction mixture was poured into water (500 ml) and the mixture was extracted with an ethyl acetate-toluene mixture (2:1 v/v, 400 ml×3). The combined extracts were washed with 2 N aqueous HCl (300 ml), water (300 ml) and brine (300 ml), dried (MgSO4) and concentrated to 100 ml. The precipitated solids were collected and washed with cold Et2O (50 ml) to afford 26.3 g (71%) of the titled compound as off white solids.
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Yield
71%

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